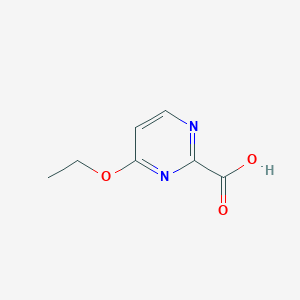

4-(3-Fluoro-4-methoxycarbonylphenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester

Overview

Description

Scientific Research Applications

Singlet Oxygen Reactions and Pyrrole Precursors

The reaction of tert-butyl esters with singlet oxygen is a pivotal process in organic synthesis, leading to various important compounds. For example, the tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid reacts with singlet oxygen to yield peroxidic intermediates. These intermediates can further undergo coupling with nucleophiles to yield 5-substituted pyrroles, which are precursors of prodigiosin, including A-ring substituted analogues (Wasserman et al., 2004). This reaction mechanism suggests potential pathways for the synthesis of complex organic compounds, including those with antitumor and antibacterial properties.

Interfacial Layers for Polymer Solar Cells

The incorporation of pyridine groups in polymers, as seen in related research, demonstrates the potential for enhancing the efficiency of polymer solar cells (PSCs). A novel class of alcohol-soluble conjugated polymers with pyridine incorporated at the side chains has been developed and used as cathode interfacial layers for both conventional and inverted PSCs. This approach significantly improved the power conversion efficiency of PSCs, indicating that modifications to the pyridine structure, such as the introduction of a 3-fluoro-4-methoxycarbonylphenyl group, could further optimize electronic properties for solar cell applications (Chen et al., 2017).

Synthesis of Water-Soluble Dendritic Macromolecules

Research on the synthesis of phenylacetylene dendrimers terminated with tert-butyl esters highlights the potential for creating water-soluble dendritic macromolecules with a stiff, hydrocarbon interior. Such structures are relevant for a broad range of applications, including drug delivery systems and materials science. The ability to transform tert-butyl esters to carboxylic acids through a solid-state thermolytic process suggests a method for synthesizing complex, functionalized macromolecules that could be adapted for compounds with similar tert-butyl ester groups (Pesak et al., 1997).

Versatile Synthesis of Fluorinated Compounds

The Me ester of 2-fluoro-3-methoxyacrylic acid and its acyl chloride variant have been employed in the efficient synthesis of fluorine-bearing heterocyclic compounds, such as pyrazolones, pyrimidines, coumarines, and benzothiopyranones. This versatility in chemical reactions highlights the potential for using fluorinated esters, similar to the 4-(3-Fluoro-4-methoxycarbonylphenyl) derivative, in the synthesis of a wide array of fluorinated organic molecules, which are valuable in medicinal chemistry and materials science (Shi et al., 1996).

properties

IUPAC Name |

tert-butyl 4-(3-fluoro-4-methoxycarbonylphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FNO4/c1-18(2,3)24-17(22)20-9-7-12(8-10-20)13-5-6-14(15(19)11-13)16(21)23-4/h5-7,11H,8-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQEPHVNQECRREI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC(=C(C=C2)C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Fluoro-4-methoxycarbonylphenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B1472439.png)